4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-11-8-13(16)5-6-15(11)22(20,21)18-10-12-9-17-19-7-3-2-4-14(12)19/h5-6,8-9,18H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTCNHQBOTVERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various sulfonyl chlorides and amines, under conditions such as reflux or microwave-assisted synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate certain pathways, leading to the desired biological effect. For example, it may inhibit cyclin-dependent kinases (CDKs) involved in cell cycle regulation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Target Compound
- Core : Pyrazolo[1,5-a]pyridine (partially saturated 4H,5H,6H,7H form).
- Linker : Methylene (-CH2-) between pyrazole nitrogen and sulfonamide.
- Substituents :
- Benzene ring: 4-fluoro, 2-methyl.
- Sulfonamide: Directly attached to the benzene ring.
Analogous Compounds
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide () Core: Pyrano[2,3-c]pyrazole (dihydro form). Substituents:
- 4-Methylbenzenesulfonamide.
- Cyano, methoxyphenyl, and phenyl groups on the pyrano-pyrazole. Key Difference: Pyrano-pyrazole core vs. pyrazolo-pyridine in the target compound. The former introduces a fused oxygen-containing ring, altering electronic properties and conformational flexibility .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Core: Chromen-4-one fused with pyrazolo[3,4-d]pyrimidine. Substituents:
- Dual fluorophenyl groups and a methylbenzenesulfonamide.
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide ()
- Core : Dihydrobenzo[b][1,4]dioxin-linked pyrazole.
- Substituents : Bromo, trifluoromethyl, and benzamide groups.
- Key Difference : Benzamide instead of sulfonamide, reducing hydrogen-bonding capacity. The dihydrodioxin moiety enhances planarity and solubility .
4-Fluoro-2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzene-1-sulfonamide ()
- Core : Thiophene-pyrazole hybrid.
- Linker : Ethyl (-CH2CH2-) between thiophene and sulfonamide.
- Key Difference : Thiophene ring introduces sulfur-mediated hydrophobic interactions and altered electronic profiles compared to the pyrazolo-pyridine core .
Physicochemical Properties
Observations :
- The target compound’s pyrazolo-pyridine core likely offers intermediate rigidity between pyrano-pyrazoles (more flexible) and chromenones (more planar).
- Fluorine substituents in and the target compound improve metabolic stability but may reduce solubility.
- Lower yields in chromenone derivatives (e.g., 28% in ) suggest synthetic challenges compared to pyrano-pyrazoles (70% yield in ) .
Biological Activity
The compound 4-fluoro-2-methyl-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide is a member of the pyrazolo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a sulfonamide group, which is known to enhance the pharmacological profile by improving solubility and bioavailability.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of pyrazolo[1,5-a]pyridine derivatives. In particular, compounds within this scaffold have shown efficacy against β-coronaviruses by acting as selective inhibitors of casein kinase 2 (CSNK2) . The mechanism involves binding to the ATP-binding pocket of CSNK2, which is crucial for viral replication.
Anticancer Properties
The pyrazolo[1,5-a]pyridine scaffold is also recognized for its anticancer activity. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms including induction of apoptosis and inhibition of cell proliferation . The sulfonamide moiety contributes to this activity by enhancing the interaction with specific protein targets involved in cancer pathways.
Enzyme Inhibition
Enzymatic inhibition studies have demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to effectively inhibit certain kinases that are pivotal in cancer and inflammatory pathways . The detailed structure-activity relationship (SAR) studies provide insights into how modifications at various positions affect potency and selectivity.
Study 1: Antiviral Efficacy
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that specific substitutions at the 7-position significantly enhanced antiviral activity against SARS-CoV-2. The compound demonstrated improved metabolic stability while maintaining good potency in vitro .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, derivatives of this compound were tested against various human cancer cell lines. The results indicated that modifications to the sulfonamide group led to increased cytotoxicity in breast cancer cells while showing lower toxicity in normal cells .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
